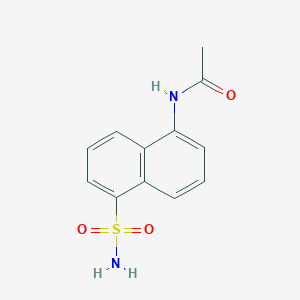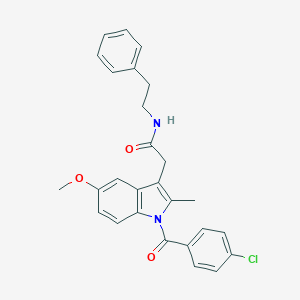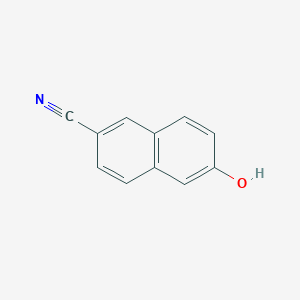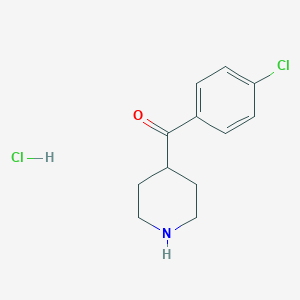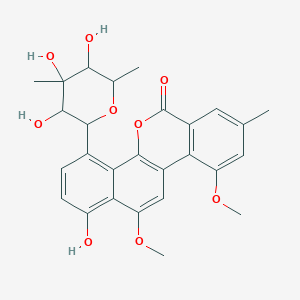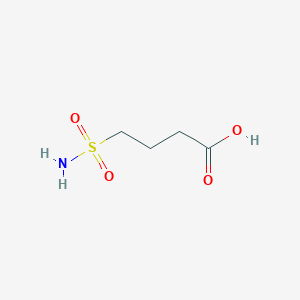
Bis(1,3-dithian-2-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-dithian-2-yl)methane: is an organic compound with the molecular formula C₉H₁₆S₄. It is characterized by the presence of two 1,3-dithiane rings connected by a methylene bridge. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and various scientific research applications .
Mechanism of Action
Target of Action
Bis(1,3-dithian-2-yl)methane is a sulfur-containing organic compound It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Mode of Action
A related compound, α-dithioacetyl propargylamines, undergoes a base-mediated rearrangement via expansion of the dithiane ring . This process results in the formation of sulfur-centered radical intermediates, which undergo regioselective cyclization to generate heterocyclic intermediates
Biochemical Pathways
The compound’s potential role in proteomics research suggests it may influence protein-related pathways
Pharmacokinetics
It’s known that the compound is soluble in chloroform, dichloromethane, and ethyl acetate , which could influence its bioavailability and distribution within the body.
Result of Action
The compound’s potential use in proteomics research suggests it may have effects at the molecular level, possibly influencing protein structure or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(1,3-dithian-2-yl)methane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimercaptopropane with 1,1,3,3-tetramethoxypropane in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is typically carried out in chloroform and acetic acid, with heating for about 2 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions, ensuring high yield, and maintaining purity.
Chemical Reactions Analysis
Types of Reactions: Bis(1,3-dithian-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The methylene bridge can undergo substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Bis(1,3-dithian-2-yl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Comparison with Similar Compounds
1,3-Dithiane: A simpler compound with one 1,3-dithiane ring.
Bis(1,3-dithian-2-yl)ethane: Similar structure but with an ethylene bridge instead of a methylene bridge.
Bis(1,3-dithian-2-yl)propane: Similar structure but with a propylene bridge.
Uniqueness: Bis(1,3-dithian-2-yl)methane is unique due to its dual 1,3-dithiane rings connected by a methylene bridge, providing enhanced stability and reactivity compared to its analogs. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .
Properties
IUPAC Name |
2-(1,3-dithian-2-ylmethyl)-1,3-dithiane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKPLNHQJEQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299782 |
Source


|
| Record name | 2,2'-Methylenebis(1,3-dithiane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14947-51-4 |
Source


|
| Record name | NSC132850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Methylenebis(1,3-dithiane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




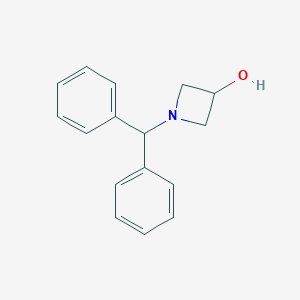
![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)
